molecular formula C11H14O3 B3278095 1-(3,5-Dimethoxy-4-methylphenyl)ethanone CAS No. 67097-00-1

1-(3,5-Dimethoxy-4-methylphenyl)ethanone

Cat. No.: B3278095
CAS No.: 67097-00-1
M. Wt: 194.23 g/mol
InChI Key: JJFQCUAKXXVLEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxy-4-methylphenyl)ethanone is an acetophenone derivative characterized by a ketone group attached to a phenyl ring substituted with two methoxy groups at positions 3 and 5, and a methyl group at position 4. The methyl group at position 4 distinguishes it from hydroxy-substituted analogs, influencing lipophilicity, solubility, and biological interactions.

Properties

IUPAC Name

1-(3,5-dimethoxy-4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-10(13-3)5-9(8(2)12)6-11(7)14-4/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFQCUAKXXVLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)C(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxy-4-methylphenyl)ethanone can be synthesized through the Fries rearrangement of 3-acetoxy-2,6-dimethoxytoluene using boron trifluoride etherate as a catalyst at 95°C for 3 hours . This method yields the desired product with a good efficiency of 63%.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Fries rearrangement method mentioned above can be scaled up for industrial purposes. The use of boron trifluoride etherate as a catalyst is common in industrial organic synthesis due to its effectiveness in facilitating rearrangement reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxy-4-methylphenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl ethanones.

Scientific Research Applications

1-(3,5-Dimethoxy-4-methylphenyl)ethanone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxy-4-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ethanone moiety play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The positions and types of substituents significantly alter the electronic and steric properties of acetophenone derivatives. Key comparisons include:

Compound Name Substituents (positions) Molecular Weight Key Properties Reference
1-(3,5-Dimethoxy-4-methylphenyl)ethanone 3-OCH₃, 5-OCH₃, 4-CH₃ 196.20 (inferred) Higher lipophilicity, reduced polarity
Acetosyringone (1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone) 3-OCH₃, 5-OCH₃, 4-OH 196.20 Polar, forms hydrogen bonds, water-soluble
1-(3,5-Dimethylphenyl)ethanone 3-CH₃, 5-CH₃ 162.23 Electron-donating methyl groups, hydrophobic
1-(2-Hydroxy-3,5-dimethoxy-4-methylphenyl)ethanone 2-OH, 3-OCH₃, 5-OCH₃, 4-CH₃ 226.23 Enhanced acidity due to hydroxyl group
  • Methyl vs. Hydroxyl Groups : Replacing the hydroxyl group (as in acetosyringone) with a methyl group increases lipophilicity, reducing water solubility but improving membrane permeability .
  • Methoxy vs. Methyl Groups : Methoxy groups are electron-withdrawing via resonance, while methyl groups are electron-donating, altering the aromatic ring's reactivity in electrophilic substitutions .

Biological Activity

1-(3,5-Dimethoxy-4-methylphenyl)ethanone, also known as a derivative of acetophenone, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a dimethoxy and methyl substitution on the aromatic ring, which may influence its interaction with biological targets. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C12H14O3C_{12}H_{14}O_3. The structural features include:

  • Aromatic Ring : Substituted with two methoxy groups and one methyl group.
  • Carbonyl Group : Present in the ethanone functional group.

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in specific cancer cell lines
Enzyme InhibitionModulates enzymatic activity

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 20 µM, with an IC50 value determined to be approximately 15 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that this compound exhibits strong antioxidant properties. The compound showed a dose-dependent increase in radical scavenging activity when tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Methoxy Groups : The presence of methoxy groups enhances lipophilicity and may improve cellular uptake.
  • Methyl Substitution : The methyl group may influence the binding affinity to biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dimethoxy-4-methylphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dimethoxy-4-methylphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.